Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, tert-butyl (4-phenyl-4-piperidinyl)methylcarbamate, is provided: 1S/C17H26N2O2/c1-16(2,3)21-15(20)19-13-17(9-11-18-12-10-17)14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3, (H,19,20) . This can give an idea about the structure of the compound.Scientific Research Applications
Insect Control and Resistance
- Carbamate Resistance in Houseflies : Research has shown that resistance to certain carbamates (like Isolan and combinations of Sevin with piperonyl butoxide) in houseflies is inherited as a partially dominant major single factor. This has implications for insect control strategies using carbamic acid esters (Georghiou & Garber, 1965).
Chemical Synthesis and Applications
- Synthesis of Biological Active Alkaloids : The enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester were used to synthesize biologically active alkaloids like sedridine, ethylnorlobelol, and coniine. This demonstrates the versatility of these compounds in stereoselective synthesis (Passarella et al., 2005).
- Activation of Carboxylic Acids : Studies have shown that activation of carboxylic acids via dialkyl pyrocarbonates (including isopropyl and tert-butyl variants) is effective in aprotic solvents. This method has been used for the preparation of carboxylic acid anhydrides and esters, including N-protected amino acids (Pozdnev, 2009).
- Conversion to Acid Chlorides : tert-Butyl esters, including isopropyl variants, have been effectively converted to acid chlorides using SOCl2. This process is selective, preserving other ester types (Greenberg & Sammakia, 2017).
Biological and Medicinal Chemistry
- Diuretic Effects and Stability : Certain alkyl N,N-diethylcarbamates, including isopropyl and tert-butyl esters, have been assessed for diuretic activity in rats. They demonstrated varying rates of ethyleneimine production when incubated with rat plasma (James, 1965).
Stereoselective Synthesis
- Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinolines : Research in asymmetric synthesis utilized tert-butoxycarbonyl amino acids and their derivatives for the synthesis of complex molecular structures (Garcia et al., 2006).
Material Science and Crystallography
- Crystallographic Studies : There have been studies on the crystal structure of compounds like tert-butyl carbazates and their derivatives, which provide insights into their solid-state geometry and potential applications (Shanthi et al., 2020).
Mechanism of Action
Target of Action
It is known that the compound has strong bactericidal properties .
Mode of Action
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester acts by inducing depolarization of the bacterial cytoplasmic membrane . This suggests that the compound’s antibacterial action is due to the dissipation of the bacterial membrane potential .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the bacterial cell membrane potential . This disruption can lead to the death of the bacteria, thereby exhibiting the compound’s bactericidal properties .
Biochemical Analysis
Biochemical Properties
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it may interact with enzymes involved in the metabolism of other compounds, altering their activity and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. It may also bind to specific proteins, altering their function and activity. These interactions can result in changes in gene expression, affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting the metabolism of other compounds. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its role in cellular processes and its overall biochemical activity .
Properties
IUPAC Name |
tert-butyl N-(piperidin-4-ylmethyl)-N-propan-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-6-8-15-9-7-12/h11-12,15H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLBPMPMHHADCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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